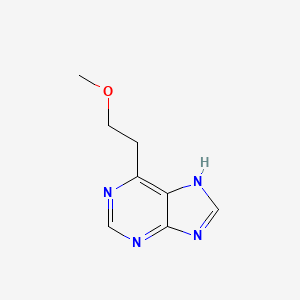

6-(2-methoxyethyl)-7H-purine

Description

Significance of Substituted Purine (B94841) Heterocycles in Contemporary Chemical Biology

Purines, heterocyclic aromatic compounds composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, are of profound importance in the biological realm. ignited.inresearchgate.net Their derivatives are fundamental components of essential biomolecules, including the nucleic acids DNA and RNA, where adenine (B156593) and guanine (B1146940) form the basis of the genetic code. numberanalytics.comacs.org Beyond this central role, purine derivatives are integral to cellular metabolism and energy transfer, most notably as part of adenosine (B11128) triphosphate (ATP). rsc.org They also function as key elements in various cofactors and are involved in cellular signaling pathways, for instance, as second messengers like cAMP and cGMP. numberanalytics.comrsc.org

The inherent biological significance of the purine scaffold has made it a privileged structure in medicinal chemistry and chemical biology. rsc.orgavcr.cz Structural modifications of the purine ring have led to the discovery of thousands of biologically active compounds. avcr.cz These substituted purines exhibit a vast range of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netrsc.org Consequently, the purine nucleus is a frequent starting point for the development of novel therapeutic agents and chemical probes to study and modulate biological processes at the molecular level. avcr.czontosight.ai The ability to introduce various substituents onto the purine core allows for the fine-tuning of their interaction with biological targets like enzymes and receptors, making them invaluable tools in modern drug discovery and chemical biology research. rsc.orgontosight.ai

Evolution of Research on Purine Scaffolds with Alkyl Ether Substitutions

The exploration of purine scaffolds has evolved significantly from the study of naturally occurring bases to the intricate synthesis of custom-designed analogues. A key area of this evolution has been the strategic modification of the purine core with various functional groups, among which alkyl and alkoxy substitutions have garnered considerable attention. researchgate.net The alkylation of purines, often accomplished by reacting a purine salt with an alkyl halide, has historically been a complex process, frequently resulting in a mixture of N7 and N9-alkylated isomers. researchgate.netnih.gov

Research has progressively focused on developing more regioselective methods for these substitutions to access specific isomers with desired biological activities. researchgate.netnih.gov The introduction of alkoxy groups, particularly at the C6 position, has been a fruitful avenue of investigation. For example, 6-alkoxy purine derivatives can be prepared by displacing a 6-chloro substituent with an appropriate alcohol under basic conditions. rsc.org This line of research has led to the identification of compounds with interesting biological profiles. Notably, studies on O6-substituted guanine derivatives, including O6-alkoxyalkyl purines, revealed their potential as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. semanticscholar.org Research has shown that increasing the chain length of the O6-alkyl substituent can influence inhibitory activity. semanticscholar.org The synthesis of purines bearing a methoxyethyl group, such as 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione, further illustrates the ongoing interest in exploring how such alkyl ether substitutions impact the chemical and biological properties of the purine core. evitachem.com

Rationale for Focused Investigation on 6-(2-methoxyethyl)-7H-purine and Related Analogues

The focused investigation of this compound (CAS No. 920503-28-2) is driven by the established biological importance of the purine scaffold and the observed bioactivities of its substituted analogues, particularly those with alkoxy modifications. rsc.orgsemanticscholar.orgbldpharm.com The methoxyethyl group at the C6 position introduces a combination of features—an ether linkage and a short alkyl chain—that can influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a molecule's ability to interact with biological targets.

The rationale is further supported by studies on structurally related compounds. For instance, O6-alkoxyalkyl purine derivatives have been identified as competitive inhibitors of ATP binding to enzymes like CDK2. semanticscholar.org Specifically, compounds such as O6-(2-methoxyethyl)guanine have demonstrated inhibitory activity, suggesting that the methoxyethyl moiety can be favorably accommodated within the binding sites of certain enzymes. semanticscholar.org The exploration of this compound and its analogues allows researchers to systematically probe the structure-activity relationships (SAR) associated with this specific substitution pattern. By comparing its biological effects to those of related compounds with different alkyl, aryl, or alkoxy groups, scientists can gain a deeper understanding of the structural requirements for achieving desired biological outcomes, such as enzyme inhibition or receptor modulation.

Table 1: Physicochemical Properties of this compound and a Related Analogue

| Property | This compound | 2-N-[2-(4-fluorophenyl)ethyl]-6-N-(2-methoxyethyl)-7H-purine-2,6-diamine |

| CAS Number | 920503-28-2 bldpharm.com | 155555128 nih.gov |

| Molecular Formula | C8H10N4O bldpharm.com | C16H19FN6O nih.gov |

| Molecular Weight | 178.19 g/mol (calculated) | 330.36 g/mol nih.gov |

| SMILES | COCCC1=C2NC=NC2=NC=N1 bldpharm.com | COCCNC1=NC(=NC2=C1NC=N2)NCCC3=CC=C(C=C3)F nih.gov |

Note: Data for this compound is limited in publicly available databases. Molecular weight was calculated based on the formula.

Table 2: Biological Activity of Related O6-Alkoxyalkyl Purine Derivatives against CDK2

| Compound | Structure | IC50 (µM) |

| O6-(2-ethoxyethyl)guanine | O6-alkoxyalkyl purine | 16 ± 1 semanticscholar.org |

| O6-(2-methoxyethyl)guanine | O6-alkoxyalkyl purine | 15 ± 2 semanticscholar.org |

| O6-cyclohexylmethyloxypurine (NU2058) | O6-alkoxyalkyl purine | 17 ± 2 semanticscholar.org |

Overview of Current Research Landscape and Unaddressed Challenges in Purine Chemistry

The field of purine chemistry continues to be a vibrant and highly active area of research, driven by the diverse biological roles of purine derivatives and their potential as therapeutic agents. rsc.orgavcr.cz Current research focuses on several key areas, including the development of novel synthetic methodologies, the exploration of new biological targets, and the application of purine derivatives in materials science. numberanalytics.com Recent advances in synthesis include the use of transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis to create complex purine derivatives with high efficiency and selectivity. numberanalytics.comnumberanalytics.com Furthermore, biotechnological approaches, such as using engineered microorganisms and enzymes, are being explored for more sustainable and scalable production of purines. acs.orgnumberanalytics.com

Despite these advances, significant challenges remain in purine chemistry. numberanalytics.com One of the primary hurdles is achieving regioselectivity during substitution reactions on the purine ring, as it is often difficult to control which nitrogen atom is alkylated. numberanalytics.comresearchgate.net The complexity of the purine ring system makes many synthetic routes multi-stepped and low-yielding. numberanalytics.com Scalability and cost-effectiveness of synthesis are major obstacles to the large-scale production of promising purine-based compounds. numberanalytics.com There is also a growing need to develop more environmentally sustainable synthetic methods to reduce waste and energy consumption. numberanalytics.com From a biological perspective, elucidating the precise mechanisms of action for many bioactive purine derivatives and understanding the complexities of their interactions within cellular networks remain ongoing challenges that require interdisciplinary collaboration between chemists, biologists, and pharmacologists. numberanalytics.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methoxyethyl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-13-3-2-6-7-8(11-4-9-6)12-5-10-7/h4-5H,2-3H2,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFVKJMFFUCVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=C2C(=NC=N1)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582357 | |

| Record name | 6-(2-Methoxyethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920503-28-2 | |

| Record name | 6-(2-Methoxyethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 6 2 Methoxyethyl 7h Purine

De Novo Synthetic Approaches to the Purine (B94841) Core

De novo synthesis offers a versatile platform for the construction of the 6-(2-methoxyethyl)-7H-purine molecule by assembling the purine ring system from simpler, acyclic building blocks. This approach allows for the introduction of the desired substituents at specific positions from the outset of the synthetic sequence.

Multistep Convergent and Divergent Synthesis Strategies

The synthesis of substituted purines often involves multistep sequences that can be designed in either a convergent or divergent manner. A convergent approach would involve the separate synthesis of pyrimidine (B1678525) and imidazole (B134444) precursors, which are then condensed to form the final purine ring. For instance, a substituted pyrimidine could be coupled with a suitably functionalized imidazole derivative.

Divergent strategies, on the other hand, begin with a common intermediate that is then elaborated into a variety of final products. For example, a key pyrimidine intermediate could be synthesized and then subjected to different reaction conditions to introduce various substituents at the C6 position, including the 2-methoxyethyl group. The synthesis of 6-substituted thieno[2,3-d]pyrimidine (B153573) compounds has been reported to involve a nine-step process starting from a bromo-aryl carboxylate, highlighting the multistep nature of such de novo syntheses. nih.gov

Identification and Utilization of Key Synthetic Intermediates

The success of a de novo synthesis heavily relies on the strategic identification and utilization of key synthetic intermediates. For the synthesis of this compound, a crucial intermediate would likely be a 4,5-diaminopyrimidine (B145471) bearing the 2-methoxyethyl group at the future C6 position of the purine. This intermediate could then be cyclized with a one-carbon source, such as formic acid or a derivative thereof, to complete the imidazole portion of the purine ring.

Alternatively, a pyrimidine derivative with a leaving group at the C6 position could be a versatile intermediate. This allows for the late-stage introduction of the 2-methoxyethyl moiety via a nucleophilic substitution reaction prior to the final cyclization step. The synthesis of 7-arylpurines from substituted 4-chloropyrimidine-5-amines demonstrates the utility of halogenated pyrimidines as key intermediates in de novo purine construction. dntb.gov.ua

Post-Synthetic Functionalization of Purine Scaffolds

Post-synthetic functionalization is a powerful and frequently employed strategy for the synthesis of this compound. This approach starts with a readily available purine, such as 6-chloropurine (B14466) or 6-mercaptopurine, and introduces the desired 2-methoxyethyl group through a variety of chemical transformations.

Regioselective Introduction of the 2-methoxyethyl Moiety at C6 and N7

The introduction of substituents at specific positions on the purine ring is a significant challenge due to the presence of multiple reactive nitrogen atoms. Alkylation of purines can often lead to a mixture of N7 and N9 isomers. ub.edu However, methods for the regioselective N7-alkylation of 6-substituted purines have been developed. nih.govnih.gov One such method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl4 as a catalyst. nih.govnih.gov While this method focuses on tert-alkylation, it highlights the potential for developing regioselective strategies for other alkyl groups.

The introduction of the 2-methoxyethyl group at the C6 position can be achieved through nucleophilic substitution reactions on a 6-halopurine. For example, the reaction of 6-chloropurine with sodium 2-methoxyethoxide would be a direct approach. The reactivity of 6-vinylpurines as Michael acceptors also presents a viable route, where the addition of methanol (B129727) to a 6-vinylpurine derivative could lead to the desired 6-(2-methoxyethyl) side chain. scispace.com A study on the addition of nucleophiles to 6-vinylpurines demonstrated the synthesis of 9-benzyl-6-(2-methoxyethyl)-9H-purine in 87% yield by treating 9-benzyl-6-vinyl-9H-purine with sodium methoxide. scispace.com

| Starting Material | Reagent | Product | Yield |

| 9-benzyl-6-vinyl-9H-purine | Sodium methoxide | 9-benzyl-6-(2-methoxyethyl)-9H-purine | 87% |

This table presents data on the synthesis of a 9-substituted analog of the target compound, illustrating a potential synthetic route.

Strategic Modification of Pre-existing 6-Substituted Purines

Another strategy involves the modification of a pre-existing substituent at the C6 position. For instance, a 6-(2-hydroxyethyl)purine could be synthesized and subsequently O-methylated to yield the final product. This approach allows for the construction of the carbon skeleton first, followed by the introduction of the methoxy (B1213986) group.

Furthermore, cross-coupling reactions are powerful tools for modifying purine scaffolds. Palladium-catalyzed reactions, such as the Sonogashira and Stille couplings, are widely used for the functionalization of halopurines. asu.eduthieme.de A photoredox/nickel dual catalytic system has been developed for the sp2–sp3 cross-electrophile coupling of chloropurines with alkyl bromides, offering a modern approach for installing alkyl groups at the C6 position. nih.gov This method could potentially be adapted for the introduction of the 2-methoxyethyl group.

Advanced Catalytic and Green Chemistry Approaches in Purine Synthesis

Recent advancements in synthetic methodology have focused on the development of more efficient, selective, and environmentally benign processes for purine synthesis. numberanalytics.com

Catalytic Synthesis: The use of transition metal catalysts has significantly improved the efficiency and selectivity of purine synthesis. numberanalytics.com Metal-free direct C6–H alkylation of purines has been achieved using 4-alkyl-1,4-dihydropyridines, avoiding the need for transition metal catalysts and additional acids. rsc.org Minisci-type reactions, which are radical-based methods, also allow for the direct C-H functionalization of purines under mild conditions. researchgate.net These catalytic methods offer a more atom-economical approach to introducing the 2-methoxyethyl group directly onto the purine core.

Green Chemistry Approaches: Green chemistry principles are increasingly being incorporated into synthetic routes. This includes the use of microwave-assisted synthesis to accelerate reactions and improve yields, as well as the exploration of biocatalytic methods. numberanalytics.com Enzymatic synthesis is recognized for being environmentally friendly, highly selective, and efficient. mdpi.com For instance, continuous flow technology combined with enzymatic catalysis has been shown to be an efficient and green method for synthesizing purine nucleoside esters. rsc.org While not directly applied to this compound, these green approaches represent the future direction of purine synthesis and could be adapted for the production of this target molecule.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

The construction of the 6-(2-methoxyethyl) substituent on the 7H-purine scaffold is most effectively accomplished via metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net The general approach involves the coupling of a 6-halopurine derivative, most commonly 6-chloropurine, with a suitable organometallic reagent bearing the 2-methoxyethyl group.

A plausible and widely utilized method is the Palladium-catalyzed cross-coupling reaction . youtube.com In this approach, a 6-halopurine, such as 6-chloropurine or 6-iodopurine, is reacted with a (2-methoxyethyl)organometallic reagent. Organozinc nih.gov or organotin reagents are common coupling partners in these transformations. For instance, the reaction of 6-chloropurine with a (2-methoxyethyl)zinc halide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], would be expected to yield the desired product. nih.gov The choice of the halogen on the purine ring can influence the reaction conditions, with iodides generally being more reactive than chlorides. ipb.pt

Nickel-catalyzed cross-coupling reactions present an alternative, often more cost-effective, method for C-C bond formation at the C6 position of purines. a2bchem.com Similar to palladium catalysis, these reactions would involve the coupling of a 6-halopurine with a suitable organometallic partner.

Iron- and Copper-cocatalyzed cross-coupling reactions have also emerged as powerful methods for the synthesis of 6-substituted purines. scielo.org.mx These less-toxic and more abundant metals offer a more sustainable approach to C-C bond formation. A potential route could involve the reaction of a 6-halopurine with a Grignard reagent, such as (2-methoxyethyl)magnesium bromide, in the presence of an iron or copper catalyst.

The regioselectivity of these coupling reactions is a critical consideration, particularly with the potential for substitution at other positions on the purine ring. However, the C6 position of 6-halopurines is generally the most electrophilic and, therefore, the most susceptible to nucleophilic attack by the organometallic reagent, leading to a high degree of regioselectivity for the desired C6-substituted product. researchgate.net

While the primary focus is on C-C bond formation to introduce the 2-methoxyethyl group, the initial purine ring system itself is constructed through a series of C-N bond-forming reactions, typically starting from substituted pyrimidine and imidazole precursors. thieme.de

A representative synthetic scheme for the formation of a 6-alkylpurine via a palladium-catalyzed cross-coupling reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 6-Chloropurine | (2-methoxyethyl)zinc halide | Pd(PPh₃)₄ | THF | This compound |

Stereoselective Synthesis of Chiral Analogues (if applicable)

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not applicable to the direct preparation of this compound.

However, should the synthesis of chiral analogues be desired, for instance, by introducing a stereocenter on the 2-methoxyethyl side chain (e.g., 6-(1-methoxyethyl)-7H-purine), stereoselective methods would be necessary. This could involve the use of chiral starting materials for the organometallic reagent or the application of asymmetric catalysis. mdpi.comacs.orgmdpi.comsdsu.edu For example, a chiral (1-methoxyethyl)boronic ester could be coupled with a 6-halopurine using a palladium catalyst to generate a specific enantiomer of the chiral analogue.

Methodologies for Structural Elucidation and Purity Assessment

The unambiguous confirmation of the structure of this compound and the assessment of its purity are achieved through a combination of advanced spectroscopic and chromatographic techniques.

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, 2D-NMR, Advanced Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a comprehensive set of NMR experiments would be employed. teledynelabs.comnih.gov

¹H NMR: The proton NMR spectrum would provide crucial information about the number and types of protons present in the molecule. Expected signals would include those for the purine ring protons (H-2 and H-8), the methylene (B1212753) protons of the methoxyethyl side chain, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns would be indicative of their chemical environment. For instance, the H-8 proton of a 7H-purine typically appears at a higher field (lower ppm) than the H-2 and H-6 protons. nih.gov

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the purine ring and the sp³-hybridized carbons of the methoxyethyl side chain. nih.gov

2D-NMR Spectroscopy: To definitively assign all proton and carbon signals, two-dimensional NMR techniques are indispensable. youtube.comipb.pt

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, for example, the adjacent methylene groups in the methoxyethyl chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. teledynelabs.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity across multiple bonds. It would be used to confirm the attachment of the 2-methoxyethyl group to the C6 position of the purine ring by observing correlations between the protons of the side chain and the C6 carbon, as well as adjacent carbons in the purine ring. teledynelabs.comnih.gov

A table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar 7H-purine derivatives, is provided below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2 | ~9.0 | C-2: ~152 |

| H-8 | ~8.2 | C-8: ~148 |

| N-H (imidazole) | Broad, variable | - |

| -CH₂- (alpha to purine) | ~3.2 | C-alpha: ~35 |

| -CH₂- (beta to purine) | ~3.8 | C-beta: ~70 |

| -OCH₃ | ~3.4 | C-methoxy: ~59 |

| C-4 | - | C-4: ~157 |

| C-5 | - | C-5: ~124 |

| C-6 | - | C-6: ~160 |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.gov High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₈H₁₀N₄O). nih.gov The fragmentation pattern observed in the mass spectrum can also provide evidence for the structure, for example, by showing the loss of the methoxyethyl side chain.

Chromatographic Techniques for Compound Isolation and Purity Verification

Chromatographic techniques are essential for both the isolation of this compound from the reaction mixture and for the verification of its purity.

Flash Chromatography: Following the synthesis, flash chromatography is a common method for the initial purification of the crude product. Depending on the polarity of the compound, different stationary and mobile phases can be employed. For purine derivatives, silica (B1680970) gel is a common stationary phase, with mobile phases typically consisting of mixtures of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The polarity of purine compounds is significantly influenced by their substituents.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. Reversed-phase HPLC, using a C18 column, is frequently employed for the analysis of purine derivatives. A typical mobile phase would consist of a buffered aqueous solution (e.g., with phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution method, where the proportion of the organic modifier is increased over time, is often used to achieve good separation of the target compound from any impurities. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for identification.

A summary of typical chromatographic conditions for the analysis of purine derivatives is provided in the table below.

| Technique | Stationary Phase | Mobile Phase | Detection |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | UV (254 nm) |

| HPLC | C18 Reversed-Phase | Water/Acetonitrile with buffer (e.g., 0.1% TFA or ammonium (B1175870) acetate) | UV (e.g., 260 nm) |

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 6 2 Methoxyethyl 7h Purine

Electrophilic and Nucleophilic Substitution Reactions on the Purine (B94841) Ring System

The purine ring is an aromatic system with five nitrogen atoms, which influences its reactivity towards both electrophiles and nucleophiles. The electron-withdrawing nature of the nitrogen atoms generally makes the carbon atoms of the purine ring electron-deficient and thus susceptible to nucleophilic attack. Conversely, the lone pairs of the nitrogen atoms can be targets for electrophiles.

Mechanistic Studies of Substitution at C6, N7, and Other Positions

The C6 position of the purine ring in 6-substituted purines is a primary site for nucleophilic aromatic substitution (SNAr). nih.gov In compounds analogous to 6-(2-methoxyethyl)-7H-purine, such as 6-chloropurines, the chlorine atom is readily displaced by various nucleophiles, including amines, alkoxides, and thiolates. cuni.czresearchgate.net The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the C6 position, followed by the elimination of the leaving group. The rate and success of this substitution are highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction of 6-chloropurines with amines often proceeds under mild conditions. cuni.cz

Alkylation of the purine ring, an electrophilic substitution reaction, typically occurs at the nitrogen atoms. For 7H-purines, a mixture of N7 and N9 alkylated products is often observed due to tautomerism in the imidazole (B134444) ring. mdpi.com The ratio of these isomers is influenced by the nature of the alkylating agent, the solvent, and the presence of substituents on the purine ring. researchgate.net In some cases, specific reaction conditions can be employed to achieve regioselective alkylation at either the N7 or N9 position. researchgate.net

The C8 position of the purine ring is the most acidic and can be deprotonated to undergo C-H activation reactions, allowing for derivatization through metal-catalyzed cross-coupling reactions. mdpi.com

Regiochemical Control in Purine Derivatization

Controlling the regioselectivity of substitution on the purine ring is a significant challenge in the synthesis of purine derivatives. In the case of N-alkylation of 6-substituted purines, the N9 isomer is often the thermodynamically more stable product and is frequently the major isomer isolated. thieme-connect.de However, kinetic control can sometimes favor the formation of the N7 isomer. researchgate.net The presence of bulky substituents at the C6 position can shield the N7 position, leading to preferential alkylation at N9. researchgate.net

For substitution at the carbon atoms, the reactivity order is generally C6 > C2 > C8 for nucleophilic attack, especially when good leaving groups are present at these positions. nih.gov By choosing different halogens at various positions on the purine core, it is possible to control the reaction site, with iodine being a better leaving group than chlorine, for instance. nih.gov

Transformations Involving the 2-methoxyethyl Side Chain

The 2-methoxyethyl side chain at the C6 position offers additional sites for chemical transformations, which can be used to further functionalize the molecule.

Ether Cleavage and Subsequent Functional Group Interconversions

The ether linkage in the 2-methoxyethyl group is susceptible to cleavage under strong acidic conditions, typically using hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. The cleavage of the C-O bond can occur through either an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.com For a primary ether like the 2-methoxyethyl group, the reaction likely follows an SN2 pathway, yielding a 2-hydroxyethylpurine and a methyl halide. libretexts.org If an excess of the acid is used, the newly formed alcohol can be further converted to the corresponding alkyl halide. libretexts.org

The resulting hydroxyl group from ether cleavage can then be a handle for a variety of functional group interconversions, such as esterification or conversion to a better leaving group for subsequent substitution reactions.

Oxidation and Reduction Chemistry of the Alkyl Chain

The 2-methoxyethyl side chain is generally stable towards oxidation. Studies on related purine derivatives suggest that the methoxyethyl group can reduce the susceptibility of the molecule to cytochrome P450-mediated oxidation compared to simpler alkyl or thioether substituents. However, under strong oxidizing conditions, oxidation of the alkyl chain could potentially occur. The oxidation of N-methyl substituted purines by enzymes like xanthine (B1682287) oxidase has been studied, and the position of the alkyl group can influence the rate of oxidation. nih.gov

Reduction of the purine ring itself can occur, leading to the destruction of its aromaticity. thieme-connect.de However, the 2-methoxyethyl side chain is generally inert to typical reducing agents used for other functional groups.

Cycloaddition and Rearrangement Reactions of the Purine Nucleus

The purine ring system can participate in cycloaddition reactions, although this is less common than substitution reactions. 1,3-dipolar cycloaddition reactions have been reported for purine derivatives, leading to the formation of isoxazoline (B3343090) and isoxazole (B147169) rings when reacted with appropriate dipolarophiles. nih.gov These reactions often involve the generation of a nitrile oxide from an oxime precursor, which then reacts with an alkene or alkyne attached to the purine ring. nih.gov

Rearrangement reactions of the purine core have also been observed, sometimes following an initial reaction. For example, certain purine derivatives can undergo rearrangements under the action of specific reagents. researchgate.net

Solid-Phase Organic Synthesis (SPOS) Applications for Purine Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the high-throughput generation of compound libraries for drug discovery. The purine scaffold is an attractive target for SPOS due to its prevalence in biologically active molecules. nih.gov A review of the literature indicates that various strategies have been developed for the solid-phase synthesis of purine derivatives, where the purine core is attached to a solid support at different positions. nih.gov

While no specific SPOS applications for This compound have been documented, its structure is amenable to established SPOS workflows. A conceptual approach would involve immobilizing the purine scaffold onto a solid support, followed by iterative diversification steps.

Conceptual SPOS Workflow for a this compound Library:

Immobilization: The purine could be attached to a resin via one of its nitrogen atoms (e.g., N9) or through a functional handle introduced onto the scaffold. For instance, a precursor like 6-chloro-9-(4-carboxybutyl)purine could be coupled to an amino-functionalized resin.

Diversification at C6: The C6-chloro group serves as a key diversification point. It can be displaced by a library of nucleophiles, such as amines, thiols, or alkoxides. The introduction of the 2-methoxyethyl group would occur at this stage by reacting the resin-bound 6-chloropurine (B14466) with 2-methoxyethanol (B45455) under basic conditions.

Diversification at Other Positions: Further diversity can be introduced at other positions of the purine ring (e.g., C2 or C8) that have been pre-functionalized with a reactive group like a halogen.

Cleavage: After the final diversification step, the target molecules are cleaved from the solid support, typically using strong acidic conditions (e.g., trifluoroacetic acid), to yield the final library of purified compounds.

The following table illustrates a hypothetical diversification of a resin-bound purine scaffold.

| Step | Position | Reaction | Reagent Example |

| 1 | C6 | Nucleophilic Aromatic Substitution | Library of primary/secondary amines |

| 2 | C2 | Suzuki Coupling | Library of boronic acids |

| 3 | N7 | Alkylation | Library of alkyl halides |

Chemo- and Stereoselectivity in Complex Reaction Pathways

Achieving chemo- and stereoselectivity is a critical challenge in the synthesis of complex molecules, including purine derivatives. For This compound , the most significant chemoselectivity issue arises from the potential for reactions to occur at multiple sites on the purine ring.

Regioselectivity in N-Alkylation:

The alkylation of N-unsubstituted purines typically yields a mixture of N7 and N9 isomers. The ratio of these products is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent used. nih.gov For instance, the alkylation of 6-chloropurine often results in a mixture of N7 and N9 products, with the N9 isomer generally being the major product. nih.gov Achieving high regioselectivity for the N7 isomer is a known challenge in purine chemistry and often requires specific synthetic strategies, such as using silylated purines with a Lewis acid catalyst. jst.go.jp

Stereoselectivity in Glycosylation:

When introducing a sugar moiety (e.g., ribose) to the purine base to form a nucleoside, controlling the stereochemistry of the new C-N glycosidic bond is paramount. Typically, the β-anomer is the biologically active form. Stannic chloride (SnCl₄) catalyzed ribosylation of 6-substituted purines has been shown to proceed with high stereoselectivity, yielding almost exclusively the β-D-ribofuranosyl nucleosides. jst.go.jp This method is a cornerstone for the stereocontrolled synthesis of purine nucleosides.

The table below presents research findings on selective reactions with related purine structures.

| Reaction Type | Substrate | Key Finding | Reference |

| Regioselective Alkylation | 6-chloropurine | Alkylation with various agents often yields N9 as the major product, but N7 is also formed. | nih.gov |

| Stereoselective Ribosylation | 6-chloropurine | SnCl₄-catalyzed reaction with protected ribose gives the β-anomer with high selectivity. | jst.go.jp |

| Stereoselective Synthesis | Pyrrolo[2,3-d]pyrimidine | A convergent synthesis allowed for the coupling of chiral amines to a halo-purine intermediate to obtain desired diastereomers. | beilstein-journals.org |

These examples underscore the importance of carefully selecting reaction conditions and strategies to control the outcome of transformations on the purine scaffold, a principle that applies directly to the synthesis and derivatization of This compound .

Investigation of Molecular Interactions and Mechanistic Biological Roles of 6 2 Methoxyethyl 7h Purine

Molecular Target Identification and Binding Studies (In Vitro, Non-Human)

The biological activity of purine (B94841) analogs is often initiated by their interaction with specific molecular targets, such as enzymes or receptors. The introduction of a methoxyethyl group can influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity.

Enzyme Kinetics and Inhibition Mechanism Characterization

Research into methoxyethyl-substituted purine derivatives has identified several enzymes as potential targets. For instance, a class of purine-thioacetamide derivatives has been investigated as inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), an enzyme involved in the regulation of extracellular nucleotide levels. While a hit compound from a library screen, 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide, showed a Ki value of 217 nM, subsequent structure-activity relationship studies led to purine analogues with even higher potency against an artificial substrate. acs.orgresearchgate.net However, these compounds were found to be significantly less potent when tested against the natural substrate, ATP. acs.orgresearchgate.net

Another study identified adenine-N9-(methoxy)ethyl-β-bisphosphonate as an inhibitor of NPP1, with a Ki value of 16.3 μM against the artificial substrate p-Nph-5′-TMP and 9.6 μM against the natural substrate ATP. nih.gov This highlights the potential for acyclic methoxyethyl purine derivatives to act as enzyme inhibitors.

The compound 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione has been suggested as a potential inhibitor of enzymes involved in nucleotide metabolism or signaling pathways, though specific kinetic data are not detailed. evitachem.com The presence of the methoxyethyl group is thought to play a role in its potential biological activity. evitachem.com

Receptor-Ligand Binding Affinity and Selectivity Profiling

Purinergic receptors, particularly adenosine (B11128) receptors (A1, A2A, A2B, and A3), are common targets for purine derivatives. The N6-methoxy substitution on adenosine analogs has been shown to provide high affinity at the human A3 adenosine receptor. nih.gov For example, novel isoxazole (B147169) derivatives of purines with a methoxy (B1213986) group, such as NNC 53-0083, have demonstrated potent binding to the recombinant human A3 receptor with a Ki value of 7.8 nM. nih.gov

The compound 7-(2-methoxyethyl)-3-(2-methylpropyl)-8-naphthalen-2-ylpurine-2,6-dione is another derivative that has been investigated for its potential as an adenosine receptor ligand, which could influence processes like cardiovascular function and neurotransmission. ontosight.ai Similarly, 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione is proposed to bind to purinergic receptors, influencing cellular responses. evitachem.com A series of pyrido[2,1-f]purine-2,4-dione derivatives have been extensively studied as human adenosine A3 receptor antagonists, with some compounds exhibiting subnanomolar binding affinities. nih.gov

Cellular Pathway Modulation in Model Systems (In Vitro Cell Lines, Non-Human)

The interaction of methoxyethyl purine analogs with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of various signaling pathways and cellular processes.

Elucidation of Effects on Cell Signaling Cascades

The binding of purine analogs to receptors like adenosine receptors can influence intracellular signaling pathways. scbt.com For example, the activation or inhibition of these G protein-coupled receptors can modulate the levels of cyclic AMP (cAMP), a crucial second messenger in many signaling cascades. nih.gov While specific studies on the effect of 6-(2-methoxyethyl)-7H-purine on cell signaling are lacking, the activity of its analogs at adenosine receptors suggests a potential to influence such pathways. nih.govontosight.ai A new Smoothened (SMO) antagonist with a purine scaffold has been shown to downregulate the expression of PTCH and GLI1, key components of the Hedgehog signaling pathway, in human cancer cell lines. nih.gov

Analysis of Influence on Specific Cellular Processes (e.g., DNA replication, transcription, protein synthesis, apoptosis pathways in cell cultures)

Purine analogs are well-known for their ability to interfere with fundamental cellular processes. A study on phosphonylmethoxyethyl (PME) purine derivatives, specifically the 2,6-diaminopurine (B158960) derivative, demonstrated inhibition of human immunodeficiency virus (HIV)-induced cytopathogenicity and viral antigen expression in MT-4 cells. researchgate.net The 50% effective dose (ED50) was found to be 1 µM. researchgate.net This suggests an interference with viral replication processes.

Furthermore, some purine analogs have been shown to induce apoptosis and cell cycle arrest. nih.govmdpi.com For instance, a novel class of 2,6-substituted purines linked to 4-methylbenzamide (B193301) exhibited the ability to induce apoptosis and cell cycle arrest at the G2/M phase in OKP-GS cells. oup.com A new purine-based SMO antagonist was also found to be more efficient than the known inhibitor vismodegib (B1684315) in inducing apoptosis in human cancer cells. nih.gov

The incorporation of 2′-O-(2-methoxyethyl) (2′-O-MOE) modified nucleosides into cellular DNA and RNA has been investigated. uantwerpen.be Studies in human lymphoblastoid TK6 cells revealed that 2′-O-MOE nucleoside analogs are poorly phosphorylated by cellular kinases and are not incorporated into the cellular genome, suggesting a low potential for genotoxicity through this mechanism. uantwerpen.be

Structure-Activity Relationship (SAR) Elucidation for Biological Mechanisms

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For methoxyethyl purine derivatives, several SAR studies have provided valuable insights.

In a series of phosphonylmethoxyalkyl purine derivatives, the substitution at the N9 position with a 2-phosphonylmethoxyethyl (PME) group was found to be critical for anti-HIV activity. researchgate.net The nature of the purine base also played a significant role, with the 2,6-diaminopurine derivative being the most potent, followed by the adenine (B156593) and then the 2-monoaminopurine derivatives. researchgate.net

For inhibitors of NPP1, the acyclic adenine analog with a (methoxy)ethyl-β-bisphosphonate at the N9 position showed notable inhibitory activity. nih.gov In the development of adenosine A3 receptor ligands, replacing bulky purine 6-amino substituents with a smaller N-methoxy group retained potent binding. nih.gov

A study on 7-deazainosine (B1664705) analogues revealed that the introduction of a 2-methoxyethyl group at the 6-O-position resulted in antitrypanosomal activity comparable to an ethyl-substituted analog, but with lower selectivity. cuni.cz

For a series of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines with antitubercular activity, modifications at positions 2 and 6 of the purine core were explored. Optimized analogues with 6-amino or ethylamino substitutions showed strong in vitro activity against Mycobacterium tuberculosis. This highlights the importance of substituents at these positions for biological activity.

Systematic Modification of the Purine Core and Side Chain for SAR Probing

The exploration of the structure-activity relationship (SAR) of this compound involves the systematic modification of both the purine core and the 2-methoxyethyl side chain. Such studies are crucial for understanding how structural changes influence the compound's biological activity and for optimizing its therapeutic potential.

Modifications to the purine core can include substitutions at various positions, such as the C2 and N9 positions, which have been shown to significantly impact the biological activity of related 6-substituted purines. For instance, in a series of 6-heterocyclic-substituted purines designed as modifiers of cardiac sodium channels, substitutions at the C2 position were found to modulate activity. nih.gov Similarly, N9 substitution in 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives was shown to be a key determinant of their anticancer activity.

The 2-methoxyethyl side chain at the C6 position is a primary focus for modification. SAR studies on related 6-alkoxy purines have demonstrated that the nature of the alkoxy group is critical for biological effects. For example, in a study of 6-alkoxy purine analogs as inducers of apoptosis in Jurkat cells, variations in the alkyl and aryl components of the ether linkage led to significant differences in potency and cell selectivity. researchgate.netnih.gov

To probe the SAR of this compound, a library of analogs would be synthesized. This would involve variations in the length of the alkyl chain (e.g., methoxypropyl, methoxybutyl), the introduction of branching, and the replacement of the ether oxygen with other functionalities like sulfur (thioether) or nitrogen (amine). A study on selective positive inotropes found that thioether-linked purine derivatives were superior to their oxygen and nitrogen isosteres. researchgate.net

The following table illustrates a hypothetical set of modifications for SAR studies based on common strategies for purine derivatives:

| Modification Area | Type of Modification | Example Analogs of this compound | Rationale for Modification |

| Side Chain (C6) | Chain Length Variation | 6-(methoxymethyl)-7H-purine, 6-(3-methoxypropyl)-7H-purine | To determine the optimal distance between the purine core and the terminal methoxy group for target binding. |

| Ether Oxygen Replacement | 6-(2-(methylthio)ethyl)-7H-purine, N-(2-methoxyethyl)-7H-purin-6-amine | To evaluate the impact of the heteroatom on binding affinity and metabolic stability. | |

| Terminal Group Modification | 6-(2-ethoxyethyl)-7H-purine, 6-(2-hydroxyethyl)-7H-purine | To probe the role of the terminal methyl group and the potential for hydrogen bonding. | |

| Purine Core (C2) | Substitution | 2-amino-6-(2-methoxyethyl)-7H-purine, 2-chloro-6-(2-methoxyethyl)-7H-purine | To investigate the influence of electronic and steric factors at the C2 position on activity. |

| Purine Core (N7/N9) | Isomeric Variation | 6-(2-methoxyethyl)-9H-purine | To assess the importance of the tautomeric form and the position of the hydrogen atom on the purine ring for biological activity. |

Identification of Key Structural Features for Biological Activity

Through the systematic modifications outlined above, key structural features essential for the biological activity of this compound and its analogs can be identified. Analysis of the SAR data allows for the elucidation of a pharmacophore model, which describes the crucial steric and electronic features required for interaction with a specific biological target.

For a hypothetical biological target, the following key features might be identified:

The Purine Core as a Scaffold: The purine ring system itself is often a critical anchoring point, forming hydrogen bonds with the target protein. The specific pattern of nitrogen atoms in the purine ring dictates its hydrogen bonding capabilities.

The C6-Ether Linkage: The ether linkage at the C6 position provides a certain degree of conformational flexibility to the side chain. The oxygen atom may act as a hydrogen bond acceptor. Studies on related 6-O-alkyl nucleoside analogues that activate the human Stimulator of Interferon Genes (hSTING) highlight the importance of the 6-O-alkyl substitution for activity. nih.gov

The 2-Methoxyethyl Side Chain: The length and composition of this side chain are likely to be critical for fitting into a specific binding pocket. The terminal methoxy group may engage in hydrophobic or van der Waals interactions. In a series of 6-alkoxy purines, the lipophilicity and size of the substituent at the C6 position were found to correlate with their proapoptotic activity. researchgate.netnih.gov

The following table summarizes hypothetical SAR findings and the deduced key structural features for a specific biological activity:

| Analog Series | Observed Activity Trend | Inferred Key Structural Feature |

| Side Chain Length Variation | Activity peaks at a two-carbon linker (ethyl). | Optimal spatial distance between the purine core and the terminal group is required. |

| Ether Oxygen Replacement | Oxygen > Sulfur > Nitrogen | The ether oxygen is a key hydrogen bond acceptor or has optimal electronic properties for the interaction. |

| Terminal Group Modification | Methoxy > Ethoxy > Hydroxy | A terminal methoxy group provides a favorable balance of lipophilicity and steric bulk for the binding pocket. |

| Purine Core Substitution | 2-Amino substitution enhances activity. | An additional hydrogen bond donor at the C2 position strengthens the binding interaction. |

| Tautomer Comparison | 7H-tautomer is significantly more active than the 9H-tautomer. | The specific hydrogen bonding pattern and geometry of the 7H-purine are essential for target recognition. |

Biophysical Characterization of Molecular Interactions

To complement SAR studies, biophysical techniques are employed to directly measure the molecular interactions between this compound and its biological target. These methods provide quantitative data on the thermodynamics and kinetics of binding, offering deeper insights into the mechanism of action.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of a binding interaction in solution. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. A single ITC experiment can provide the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

In a typical ITC experiment to study the binding of this compound to its target protein, a solution of the compound would be titrated into a solution containing the protein at a constant temperature. The resulting heat changes are measured and plotted against the molar ratio of ligand to protein.

The thermodynamic profile obtained from ITC can reveal the nature of the binding forces. For instance, a favorable enthalpic change (negative ΔH) often indicates the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic change (positive ΔS) can be driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).

The following table presents hypothetical ITC data for the binding of this compound and two of its analogs to a target protein, illustrating how thermodynamic data can be interpreted:

| Compound | Binding Affinity (Kd, µM) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Stoichiometry (n) | Interpretation |

| This compound | 5.2 | -8.5 | -1.3 | 1.05 | Enthalpically driven binding, suggesting strong hydrogen bonding and favorable van der Waals contacts. The unfavorable entropy change may be due to conformational restriction upon binding. |

| 6-(2-hydroxyethyl)-7H-purine | 15.8 | -6.2 | -0.5 | 0.98 | Weaker binding affinity compared to the methoxyethyl analog. The less favorable enthalpy suggests the loss of favorable interactions from the terminal methyl group. |

| 6-(2-(methylthio)ethyl)-7H-purine | 2.1 | -9.8 | -2.1 | 1.02 | Tighter binding driven by a more favorable enthalpy, possibly due to stronger interactions of the sulfur atom with the binding pocket. The more unfavorable entropy could reflect a more rigid bound conformation. |

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Binding

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic information about the binding process, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd), which is a measure of binding affinity, can be calculated from the ratio of these rate constants (Kd = kd/ka).

In an SPR experiment, the target protein is typically immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface, and the change in the refractive index at the surface, which is proportional to the amount of bound ligand, is measured over time. This allows for the determination of the on-rate (association) and off-rate (dissociation) of the binding event.

The kinetic data from SPR are highly complementary to the thermodynamic data from ITC. For example, two compounds may have the same binding affinity (Kd), but one may have a fast on-rate and a fast off-rate, while the other has a slow on-rate and a slow off-rate. This information can be critical for drug design, as the residence time of a drug on its target (related to the kd) can be a key determinant of its efficacy. For instance, SPR studies have been used to determine the affinity of a purine analogue Hsp90 inhibitor on its target. acs.orgscbt.com

The following table presents hypothetical SPR kinetic data for the binding of this compound and its analogs to a target protein:

| Compound | Association Rate (ka, M-1s-1) | Dissociation Rate (kd, s-1) | Affinity (Kd, µM) | Interpretation |

| This compound | 1.5 x 104 | 7.8 x 10-2 | 5.2 | Moderate association and dissociation rates. |

| 6-(2-hydroxyethyl)-7H-purine | 1.2 x 104 | 1.9 x 10-1 | 15.8 | Similar on-rate but faster off-rate compared to the methoxyethyl analog, leading to lower affinity. The terminal hydroxyl group may disrupt a key interaction that prolongs residence time. |

| 6-(2-(methylthio)ethyl)-7H-purine | 2.5 x 104 | 5.3 x 10-2 | 2.1 | Faster on-rate and slower off-rate, resulting in higher affinity and longer residence time on the target. This kinetic profile is often desirable for therapeutic agents. |

Computational Chemistry and Theoretical Modeling of 6 2 Methoxyethyl 7h Purine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to calculate the electronic structure of 6-(2-methoxyethyl)-7H-purine, offering a detailed understanding of its intrinsic properties. These calculations can predict molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, the electron-rich purine (B94841) core, coupled with the oxygen atom in the 2-methoxyethyl substituent, would contribute significantly to the HOMO, concentrating electron density around the purine ring nitrogens and the ether oxygen. This suggests that the molecule would likely act as a nucleophile or a hydrogen bond acceptor in chemical reactions. The LUMO would be distributed primarily over the electron-deficient carbons of the purine system. Quantum chemical calculations for similar purine derivatives show HOMO energies ranging from approximately -7.4 to -4.4 eV and LUMO energies from -5.3 to -0.9 eV. researchgate.net

Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the capacity to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 | Indicates the capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical reactivity and stability. |

This interactive table presents hypothetical data based on typical values for similar purine derivatives for illustrative purposes.

Purine can exist in several tautomeric forms depending on the position of a proton on its nitrogen atoms. acs.org The most common and stable tautomers are the 9H and 7H forms. mdpi.comnih.gov Computational studies consistently show that in the gas phase, the 9H tautomer is generally the most stable, followed closely by the 7H tautomer. mdpi.comresearchgate.net However, the relative stability can be influenced by substitution and solvent effects. For some 6-substituted purines, the 7H tautomer can become more stable than the 9H form. mdpi.com

Relative Stability of Purine Tautomers

| Tautomer | Typical Relative Energy (kcal/mol) | General Stability |

|---|---|---|

| 9H-Purine | 0.0 (Reference) | Most Stable |

| 7H-Purine | 0.5 - 2.0 | Highly Stable |

| 3H-Purine | ~10.0 | Less Stable |

| 1H-Purine | ~12.0 | Least Stable |

This table provides generalized relative stability data for the main purine tautomers in the gas phase. Specific substituents and solvent conditions can alter this order.

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

To explore the potential of this compound as a biologically active agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable. These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, and assess the stability of the resulting complex.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netejmo.orgresearchgate.net This technique is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

In a hypothetical docking study of this compound with a protein kinase, a common target for purine analogs, the purine core would likely form key hydrogen bonds with the protein's hinge region. researchgate.nettpcj.org The nitrogen atoms (N1, N3, and N9) of the purine ring are potential hydrogen bond acceptors and donors. The 2-methoxyethyl side chain could form additional interactions; the ether oxygen can act as a hydrogen bond acceptor, while the ethyl group can engage in hydrophobic or van der Waals interactions within a corresponding pocket of the active site. nih.gov The specific pattern of these interactions constitutes the "interaction fingerprint."

Hypothetical Interaction Fingerprint for this compound in a Kinase Active Site

| Interaction Type | Ligand Atom/Group | Protein Residue Example |

|---|---|---|

| Hydrogen Bond | Purine N1 | Backbone NH of Alanine |

| Hydrogen Bond | Purine N3 | Side chain of Lysine |

| Hydrogen Bond | Methoxy (B1213986) Oxygen | Backbone NH of Leucine |

| Hydrophobic | Ethyl Group | Side chain of Valine |

| π-π Stacking | Purine Ring | Side chain of Phenylalanine |

This interactive table illustrates a potential binding mode. The specific residues and interactions would depend on the actual protein target.

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability and dynamics of the predicted ligand-protein complex over time. nih.govfrontiersin.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (e.g., in water at body temperature).

For the this compound-protein complex, an MD simulation would assess the stability of the key hydrogen bonds and hydrophobic interactions identified in docking. It would also explore the conformational flexibility of the 2-methoxyethyl side chain within the binding pocket. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are calculated to quantify the stability of the complex; a low and stable RMSD value over the course of the simulation indicates a stable binding mode. nih.gov

Hypothetical MD Simulation Stability Metrics

| Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD | 1.5 Å | Stable binding pose with minimal fluctuation. |

| Protein Backbone RMSD | 2.0 Å | The overall protein structure remains stable upon ligand binding. |

| Hydrogen Bond Occupancy | > 80% | Key hydrogen bonds are consistently maintained throughout the simulation. |

This table presents example data from a hypothetical MD simulation to illustrate how the stability of a ligand-protein complex is assessed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org By analyzing a dataset of related molecules with known activities, a QSAR model can identify the key molecular properties (descriptors) that govern their potency. tandfonline.comresearchgate.net

A QSAR study involving this compound would typically include a series of analogs with variations in the substituent at the C6 position. Molecular descriptors for each compound would be calculated, falling into categories such as:

Electronic: Dipole moment, partial charges.

Steric: Molecular weight, volume, surface area.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

A statistical method, such as Partial Least Squares (PLS) regression, would then be used to build a model correlating these descriptors with the measured biological activity (e.g., IC50 values). tandfonline.com The resulting model can predict the activity of new, unsynthesized compounds and provide mechanistic insights. For instance, a model might reveal that increased hydrophobicity at the C6 position enhances activity, guiding the design of more potent analogs. nih.gov

Example Descriptors for a QSAR Model of 6-Substituted Purines

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Steric | Molecular Weight | May relate to the size constraints of the binding pocket. |

| Hydrophobic | LogP | Could be critical for membrane permeability or hydrophobic interactions. |

| Electronic | Dipole Moment | Influences long-range interactions with the target protein. |

| Topological | SsClE-index (Electrotopological State) | Encodes information about atom types and connectivity related to activity. tandfonline.com |

| Hydrogen Bonding | H-Donor/Acceptor Count | Directly relates to the potential for forming key hydrogen bonds. |

This table lists common descriptor types used in QSAR studies and their potential relevance, based on general principles and published models for purine derivatives.

Development of Predictive Models for Biological Interaction Mechanisms

Predictive modeling in computational chemistry is a powerful tool to elucidate the potential biological targets of this compound and the mechanisms governing its interactions. Techniques such as molecular docking and molecular dynamics simulations are employed to model the binding of the compound to various protein targets.

Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a receptor, providing estimates of binding affinity. For instance, in the context of cyclin-dependent kinases (CDKs), which are common targets for purine derivatives, docking simulations can reveal key interactions. mdpi.com These simulations often highlight the formation of hydrogen bonds between the purine core and amino acid residues in the kinase hinge region, a critical interaction for inhibitory activity.

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, assessing its stability over time. mdpi.com For this compound, an MD simulation could track the conformational changes of both the ligand and the protein, providing insights into the flexibility of the methoxyethyl side chain and its role in maintaining a stable binding pose.

Pharmacophore modeling is another valuable approach. nih.govnih.gov By identifying the essential three-dimensional arrangement of chemical features required for biological activity, a pharmacophore model for a class of purine derivatives can be developed. This model can then be used to virtually screen large compound libraries to identify other molecules with the potential for similar biological activity.

The following interactive table illustrates a hypothetical set of results from a molecular docking study of this compound against several potential protein kinase targets.

| Protein Target | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

|---|---|---|---|

| CDK2 | -8.5 | 3 | Leu83, Glu81, Asp86 |

| JAK3 | -7.9 | 2 | Leu905, Glu903 |

| p38 MAPK | -7.2 | 2 | Met109, Gly110 |

| GSK-3β | -8.1 | 3 | Val135, Asp133, Lys85 |

Statistical Analysis of Molecular Descriptors Correlating with Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. researchgate.net These studies involve the calculation of various molecular descriptors for a series of compounds and the subsequent statistical analysis to find correlations with their biological responses.

For this compound, a range of descriptors can be calculated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moment.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

Once calculated, these descriptors can be used to build a QSAR model. A common approach is to use multiple linear regression (MLR) or more advanced machine learning techniques to develop an equation that relates the descriptors to the observed biological activity (e.g., IC50 values). nih.gov

A hypothetical QSAR model for a series of purine derivatives, including this compound, might take the form of the following equation:

pIC50 = c0 + c1logP + c2TPSA + c3*MW + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient (a measure of lipophilicity), TPSA is the topological polar surface area, and MW is the molecular weight. The coefficients (c0, c1, c2, c3, ...) are determined by the statistical analysis and indicate the relative importance of each descriptor.

The following interactive table provides an example of molecular descriptors that could be calculated for this compound and their correlation with a hypothetical biological response.

| Descriptor | Value | Descriptor Type | Correlation with Activity |

|---|---|---|---|

| Molecular Weight | 194.21 | Physicochemical | Positive |

| logP | 0.85 | Physicochemical | Negative |

| Topological Polar Surface Area (TPSA) | 61.5 Ų | Topological | Positive |

| Number of Hydrogen Bond Donors | 1 | Physicochemical | Positive |

| Number of Hydrogen Bond Acceptors | 5 | Physicochemical | Positive |

| Dipole Moment | 3.2 D | Electronic | Positive |

Retrosynthetic Analysis and Computer-Aided Drug Design (CADD) Principles for Novel Purine Derivatives

Computer-Aided Drug Design (CADD) plays a crucial role in the rational design of novel purine derivatives with improved potency, selectivity, and pharmacokinetic properties. criver.com CADD techniques can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).

In the context of designing novel analogs of this compound, SBDD would involve using the three-dimensional structure of the target protein to guide the design of new molecules. criver.com For example, if the methoxyethyl group occupies a specific hydrophobic pocket in the binding site, modifications could be proposed to optimize this interaction. This might involve changing the length of the alkyl chain or introducing different functional groups.

LBDD, on the other hand, is employed when the structure of the target protein is unknown. criver.com In this case, a set of known active molecules is used to build a model that defines the key structural requirements for activity. This model can then be used to design new molecules that fit these requirements.

Retrosynthetic analysis is a method for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a possible retrosynthetic disconnection would be at the C6-carbon bond, leading to a 6-halopurine and a 2-methoxyethanol (B45455) derivative.

The following table outlines a simplified retrosynthetic analysis for this compound.

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | C6-O bond | 6-purinyl cation and 2-methoxyethoxide anion | 6-chloropurine (B14466) and Sodium 2-methoxyethoxide |

The principles of CADD can be applied to guide the selection of building blocks for the synthesis of novel purine derivatives. By virtually enumerating and evaluating libraries of potential reactants, it is possible to prioritize the synthesis of compounds with a higher probability of being active. curiaglobal.com This approach can significantly reduce the time and resources required for the discovery of new drug candidates.

Future Research Directions and Unexplored Avenues for 6 2 Methoxyethyl 7h Purine

Development of Novel and Efficient Synthetic Methodologies

Future research should prioritize the development of versatile and efficient synthetic routes to 6-(2-methoxyethyl)-7H-purine and a diverse library of its analogues. Building upon established methods for the synthesis of 6-substituted purines, several promising avenues exist.

A primary strategy involves the displacement of a suitable leaving group, typically a halogen, at the 6-position of the purine (B94841) ring with a 2-methoxyethyl nucleophile. The readily available 6-chloropurine (B14466) is a common starting material for such reactions. smolecule.com Optimization of reaction conditions, including the choice of base, solvent, and temperature, will be crucial for maximizing yield and purity.

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Reagent | Key Reaction Type | Potential Advantages |

| 6-Chloropurine | 2-Methoxyethanol (B45455) | Nucleophilic Aromatic Substitution | Readily available starting materials. |

| 6-Mercaptopurine | 2-Methoxyethyl halide | S-alkylation followed by desulfurization | Alternative route if direct substitution is problematic. |

| Hypoxanthine | 2-Methoxyethyl halide | O-alkylation followed by rearrangement | Explores different reactivity of the purine core. |

Furthermore, late-stage functionalization techniques, such as photoredox/nickel dual catalysis, could enable the direct and regiospecific installation of the 2-methoxyethyl group onto the purine core, potentially with unprotected nucleosides. nih.gov Exploring solid-phase synthesis methodologies would also facilitate the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Discovery and Characterization of New Biological Mechanisms and Molecular Targets

A critical area of future investigation is the elucidation of the biological mechanisms of action and the identification of specific molecular targets for this compound. The structural similarity of purines to endogenous signaling molecules suggests a high probability of interaction with various biological macromolecules.

Initial studies should involve broad phenotypic screening in various disease models, including cancer, infectious diseases, and inflammatory conditions. The biological evaluation of a series of 6-substituted purines has revealed compounds with antileishmanial activity, highlighting the potential for this class of compounds in treating parasitic diseases. nih.gov

Once a biological effect is identified, target deconvolution studies will be essential. This can be achieved through a combination of techniques such as affinity chromatography, chemical proteomics, and genetic approaches. Given that many purine analogues function as kinase inhibitors, a focused screening against a panel of kinases would be a logical starting point. researchgate.net

Application of Advanced Computational Techniques for Rational Design

Advanced computational techniques can play a pivotal role in guiding the rational design of novel this compound derivatives with enhanced potency and selectivity. Molecular docking studies can be employed to predict the binding modes of these compounds within the active sites of potential protein targets.

For instance, if initial screenings suggest activity against a particular kinase, computational docking can be used to model the interactions between this compound and the ATP-binding pocket of the enzyme. This information can then inform the design of new analogues with modifications aimed at optimizing these interactions. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can also be developed to correlate the structural features of a series of analogues with their biological activity, providing valuable insights for further optimization. nih.gov

Table 2: Computational Approaches for Drug Design

| Technique | Application | Expected Outcome |

| Molecular Docking | Predicting binding poses of ligands in protein active sites. | Identification of key interactions and guidance for structural modifications. |

| 3D-QSAR | Correlating 3D structural properties with biological activity. | Predictive models to guide the design of more potent compounds. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | Understanding the stability of binding and the role of conformational changes. |

Integration with High-Throughput Screening and Chemical Biology Platforms

To accelerate the discovery of bioactive derivatives of this compound, its integration with high-throughput screening (HTS) platforms is essential. The development of robust and miniaturized assays will enable the rapid screening of large compound libraries derived from the novel synthetic methodologies described in section 6.1.

Furthermore, the development of chemical probes based on the this compound scaffold could be a powerful tool for chemical biology research. A chemical probe is a small molecule that can be used to study the function of a specific protein in a cellular or in vivo context. By incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, onto the this compound structure, researchers can visualize and track the localization and interactions of the compound within cells. The development of purine-based chemical probes has been successful for targets such as bromodomains. mdpi.com

These probes can be instrumental in target validation and in elucidating the downstream effects of modulating the activity of the identified molecular target. The insights gained from these chemical biology studies will, in turn, inform future drug design and development efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-methoxyethyl)-7H-purine, and how can purity be maximized?